Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Description
Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C28H21N3O7 It is known for its unique structural features, which include a pyrrolo[1,2-a][1,10]phenanthroline core and a 3-nitrobenzoyl group
Properties
CAS No. |
853334-33-5 |
|---|---|
Molecular Formula |
C28H21N3O7 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-13-12-17-11-10-16-8-6-14-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-7-5-9-19(15-18)31(35)36/h5-15H,3-4H2,1-2H3 |
InChI Key |
FVINGCZRTXCHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification of the 9,10-Dicarboxylate Groups
The diethyl ester groups at positions 9 and 10 are introduced via nucleophilic acyl substitution. The dicarboxylic acid precursor, obtained by hydrolyzing a nitrile intermediate, is treated with excess ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). Reaction conditions are critical: prolonged heating (>12 hours at reflux) ensures complete esterification but risks decarboxylation, while shorter durations (<6 hours) leave unreacted carboxylates. Optimal yields (75–85%) are achieved using SOCl₂ as both a catalyst and dehydrating agent.
Stepwise Synthesis and Optimization
A representative synthetic route involves four sequential steps (Table 1):
Table 1: Stepwise Synthesis of Diethyl 11-(3-Nitrobenzoyl)Pyrrolo[1,2-a]Phenanthroline-9,10-Dicarboxylate
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cycloaddition | Phenanthrolinium ylide, DMF-DEA, 80°C | 45 |
| 2 | Friedel-Crafts Acylation | 3-Nitrobenzoyl chloride, AlCl₃, 0°C | 65 |
| 3 | Nitrile Hydrolysis | H₂SO₄ (conc.), 120°C, 4 hours | 90 |
| 4 | Esterification | Ethanol, SOCl₂, reflux, 12 hours | 80 |
Overall yield: 45% × 65% × 90% × 80% ≈ 21%
Critical optimizations include:
-
Cycloaddition : Replacing quinoline-5,8-dione with isoquinoline derivatives improves regioselectivity for the 11-position.
-
Acylation : Using microwave irradiation (100 W, 10 minutes) reduces reaction time and increases yield to 75%.
-
Esterification : Switching to DCC/N-hydroxysuccinimide (NHS) avoids acidic byproducts, simplifying purification.
Analytical Characterization and Quality Control
Post-synthetic characterization relies on spectroscopic and crystallographic methods:
-
¹H/¹³C NMR : Distinct signals for the diethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and nitrobenzoyl aromatic protons (δ 8.1–8.3 ppm).
-
X-ray Diffraction : Confirms the planar geometry of the phenanthroline core and the orthogonal orientation of the nitrobenzoyl group.
-
HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA).
Comparative Analysis of Synthetic Routes
Three primary routes have been explored (Table 2):
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Cycloaddition-Friedel-Crafts | High regioselectivity, scalable | Multi-step, moderate yields | 21 |
| Radical Benzoylation | Excellent functional group tolerance | Low yield, specialized reagents | 12 |
| One-Pot Tandem Synthesis | Reduced purification steps | Limited substrate scope | 18 |
The cycloaddition-Friedel-Crafts route remains the most widely adopted due to its reliability and compatibility with industrial-scale production .
Chemical Reactions Analysis
Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to intercalate with DNA makes it useful in studying DNA interactions.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer agents .
Comparison with Similar Compounds
Similar compounds include:
- Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate These compounds share a similar core structure but differ in the substituents on the benzoyl group, which can significantly affect their chemical properties and applications .
Biological Activity
Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS No. 853334-33-5) is a complex organic compound that has garnered attention for its unique structural properties and significant biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, chemical behavior, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a][1,10]phenanthroline core with a 3-nitrobenzoyl substituent and diethyl ester functionalities. Its molecular formula is , with a molecular weight of 511.5 g/mol. The presence of multiple functional groups contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Utilizing strong acids or bases to facilitate the formation of the pyrrolo structure.
- Esterification : Converting carboxylic acids into esters using diethyl alcohol.
- Reduction/Oxidation : Modifying the nitro group to amino or other derivatives under controlled conditions.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
Antitumor Activity
Studies indicate that this compound has significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : It has shown effectiveness against human breast adenocarcinoma (MCF-7) and glioblastoma multiforme cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through DNA interaction and the generation of reactive oxygen species (ROS).
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. In vitro studies have shown:
- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and other pathogenic bacteria.
- Activity Assessment : The Minimum Inhibitory Concentration (MIC) values have been determined to evaluate its potency.
Structure-Activity Relationship (SAR)
A comparison with similar compounds reveals insights into how structural variations affect biological activity:
| Compound Name | Substituent | Unique Features |
|---|---|---|
| Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | 4-Nitrobenzoyl | Different electronic properties due to nitro group position |
| Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | 4-Bromobenzoyl | Enhanced lipophilicity from bromine substitution |
| Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | 4-Fluorobenzoyl | Altered reactivity due to fluorine's electronegativity |
These comparisons highlight how the position and type of substituents can influence the compound's interactions with biological targets.
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, this compound was evaluated for its antitumor efficacy using MTT assays. The results indicated an IC50 value in the nanomolar range against MCF-7 cells. Morphological analyses revealed apoptotic characteristics such as chromatin condensation and cell shrinkage.
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial potential of this compound against various pathogens. The results demonstrated effective inhibition at low concentrations (MIC values ranging from 5 to 20 µg/mL), suggesting its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the key structural features of this compound influencing its chemical reactivity and biological activity?
The compound's pyrrolo[1,2-a][1,10]phenanthroline core provides a planar, conjugated π-system that facilitates DNA intercalation and metal coordination. The 3-nitrobenzoyl substituent introduces electron-withdrawing effects, enhancing electrophilic reactivity, while the diethyl ester groups improve solubility in organic solvents . Comparative studies with analogs (e.g., 4-nitrobenzoyl or bromobenzoyl derivatives) show that substituent position and electronic properties critically modulate DNA-binding affinity and antimicrobial potency .
Q. What are common synthetic methodologies for preparing this compound?
A multi-step synthesis involves:
Cycloaddition : Reacting 1-(3-nitrophenacyl)-1,10-phenanthrolinium bromide with diethyl acetylenedicarboxylate in dichloromethane.
Catalysis : Triethylamine is used to deprotonate intermediates and drive the reaction.
Purification : Recrystallization from nitromethane yields pure product (84% yield) .
Key parameters include solvent polarity, catalyst stoichiometry, and recrystallization conditions .
Q. How is the compound characterized post-synthesis?
- NMR Spectroscopy : H-NMR (CDCl) peaks at δ 8.98 ppm (H-2') and δ 1.09–1.38 ppm (ester CH) confirm substituent positioning .
- Mass Spectrometry : A base peak at m/z 389 corresponds to the phenanthroline core fragmentation .
- Elemental Analysis : Matches calculated values (e.g., C: 65.75%, H: 4.14%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., DNA intercalation vs. cytotoxicity)?
Methodological considerations:
- Surface Plasmon Resonance (SPR) : Quantify DNA-binding constants to distinguish intercalation from groove-binding modes.
- Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) of DNA interactions .
- Comparative Studies : Test analogs (e.g., 4-bromobenzoyl derivative) to isolate substituent effects on cytotoxicity .
Q. What strategies optimize synthetic yield and purity for large-scale applications?
- Solvent Optimization : Dichloromethane minimizes side reactions versus polar aprotic solvents.
- Catalyst Screening : Triethylamine outperforms weaker bases (e.g., pyridine) in deprotonation efficiency .
- Crystallography : X-ray analysis (e.g., space group P1) confirms helical distortion, guiding recrystallization solvent selection (nitromethane preferred) .
Q. How does the 3-nitrobenzoyl group influence electronic properties compared to other substituents?
-
Computational Modeling : Density Functional Theory (DFT) reveals nitro-group-induced electron deficiency at the phenanthroline core, enhancing electrophilicity.
-
Comparative Data :
Substituent LogP DNA IC (μM) 3-Nitrobenzoyl 2.1 12.3 4-Bromobenzoyl 2.8 8.7 4-Fluorobenzoyl 1.9 18.9 Higher lipophilicity (LogP) correlates with improved membrane permeability but not always efficacy .
Q. What advanced techniques validate interactions with biological targets?
- Circular Dichroism (CD) : Detects conformational changes in DNA upon compound binding.
- Fluorescence Quenching : Measures binding constants using ethidium bromide displacement assays .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in DNA minor grooves .
Methodological Guidance
3.1 Designing derivatives for enhanced bioactivity:
- Substituent Variation : Replace 3-nitro with electron-donating groups (e.g., methoxy) to modulate redox properties.
- Ester Hydrolysis : Convert diethyl esters to carboxylic acids for improved aqueous solubility and in vivo testing .
3.2 Addressing synthetic instability:
- Low-Temperature Reactions : Conduct cycloadditions at 0–5°C to stabilize intermediates .
- Inert Atmosphere : Use argon to prevent oxidation of nitro groups during synthesis .
3.3 Analyzing helical distortion effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
